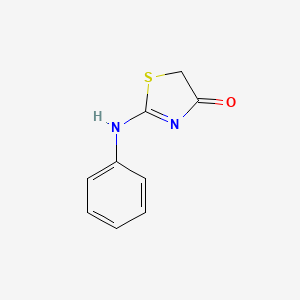

2-anilino-1,3-thiazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGBTPGRKGQPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-anilino-1,3-thiazol-4-one scaffold in medicinal chemistry"

An In-Depth Technical Guide to the 2-Anilino-1,3-Thiazol-4-one Scaffold in Medicinal Chemistry

Executive Summary

The 2-anilino-1,3-thiazol-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this scaffold. We will delve into its most significant therapeutic applications—anticancer, antimicrobial, and anti-inflammatory—supported by detailed experimental protocols, data-rich tables, and mechanistic diagrams to offer a field-proven perspective on its utility and potential in modern drug discovery.

The 2-Anilino-1,3-Thiazol-4-one Scaffold: A Privileged Core

The 2-anilino-1,3-thiazol-4-one scaffold features a five-membered thiazolidinone ring substituted with an anilino group at the 2-position. This arrangement of nitrogen, sulfur, and carbonyl functionalities provides a unique electronic and steric environment, making it an excellent pharmacophore capable of interacting with a diverse range of biological targets. The anilino moiety and the thiazolidinone ring itself offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its derivatives have demonstrated potent activities, establishing this scaffold as a cornerstone for the development of novel therapeutic agents.[1][2][3]

Synthetic Strategies: Building the Core

The synthesis of 2-anilino-4-thiazolidinone derivatives is often achieved through efficient one-pot, multi-component reactions, which are advantageous for building molecular diversity rapidly. A common and effective method involves the condensation of an aromatic amine, an aromatic aldehyde, and thioglycolic acid.[4]

Causality Behind Experimental Choices:

-

Multi-component Reaction: This approach is favored for its high atom economy, reduced number of purification steps, and the ability to generate a library of compounds from readily available starting materials, which is crucial for SAR studies.

-

Solvent/Catalyst: The choice of solvent and catalyst can significantly influence reaction times and yields. While various conditions have been reported, methods utilizing catalysts or greener solvents like polyethylene glycol (PEG) are gaining prominence for their efficiency and reduced environmental impact.[5]

Detailed Experimental Protocol: One-Pot Synthesis of 2-Aryl-3-aryl-thiazolidin-4-ones[4]

This protocol describes a general procedure for the synthesis of 2,3-disubstituted thiazolidin-4-ones.

Step 1: Reagent Mixture

-

In a round-bottom flask, dissolve the primary aromatic amine (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in polypropylene glycol (5 mL).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base intermediate.

Step 2: Cyclization

-

To the reaction mixture, add thioglycolic acid (1.2 mmol).

-

Heat the mixture to 110°C and maintain this temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir. A solid precipitate will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove the polypropylene glycol.

-

Dry the crude product.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted thiazolidin-4-one derivative.

Step 4: Characterization

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications of the 2-Anilino-1,3-Thiazol-4-one Scaffold

The versatility of this scaffold has led to the discovery of potent agents in several key therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3] The primary mechanism often involves the inhibition of key enzymes that are overactive in cancer cells, particularly protein kinases.

Mechanism of Action: Kinase Inhibition The 2-anilino-thiazol-4-one structure can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of various kinases. This inhibition blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Thiazolidinone derivatives can block EGFR autophosphorylation, thereby inhibiting pathways like PI3K/Akt and MAPK.[6]

-

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle. Inhibition of CDKs, particularly CDK2 and CDK9, by 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives leads to cell cycle arrest and apoptosis.[7][8]

-

Src/Abl Kinases: The 2-aminothiazole scaffold, a close relative, was instrumental in the discovery of Dasatinib, a potent Src/Abl kinase inhibitor, highlighting the potential of this structural class.[9]

Caption: Inhibition of the EGFR signaling pathway by a 2-anilino-1,3-thiazol-4-one derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity

| Compound ID | R1 (at position 3) | R2 (at position 2) | Target Cell Line | IC50 (µM) | Reference |

| 7k | 4-Chlorophenyl | 2-Thienyl | B16F10 (Melanoma) | 3.4 | [10] |

| 7m | 4-Methoxyphenyl | 2-Thienyl | B16F10 (Melanoma) | 5.2 | [10] |

| 7n | 4-Nitrophenyl | 2-Thienyl | B16F10 (Melanoma) | 7.0 | [10] |

| 16 | Varied aryl | Varied aryl | Caco-2 (Colon) | ~70 µg/mL | [11] |

| 5d | H | 4-Butylbenzylidene | NCI-H522 (Lung) | 1.36 | [12] |

| 5d | H | 4-Butylbenzylidene | MDA-MB-468 (Breast) | 1.11 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity [11]

1. Cell Seeding:

-

Culture human cancer cells (e.g., Caco-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Treat the cells with serial dilutions of the thiazolidinone derivatives (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plates for 48 hours.

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

The thiazolidinone ring is a key feature in several antimicrobial agents. Derivatives of the 2-anilino-1,3-thiazol-4-one scaffold have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][13]

Mechanism of Action A primary proposed mechanism for the antibacterial action of 4-thiazolidinones is the inhibition of the enzyme MurB.[13] MurB is a crucial enzyme in the cytoplasmic steps of bacterial cell wall peptidoglycan biosynthesis. Its inhibition disrupts cell wall integrity, leading to bacterial cell death. This target is attractive as it is essential for bacteria but absent in eukaryotes, suggesting a potential for selective toxicity.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

| Compound ID | R1 (at position 3) | R2 (at position 2) | Target Organism | MIC (µg/mL) | Reference |

| 8a | 4-(1H-imidazol-1-ylmethyl)phenyl | 4-Chlorophenyl | K. pneumoniae | 12.5 | [4] |

| 8b | 4-(1H-imidazol-1-ylmethyl)phenyl | 4-Fluorophenyl | K. pneumoniae | 12.5 | [4] |

| 5 | Varied aryl | Varied aryl | S. Typhimurium | 8-60 | [14][15] |

| 4a | 4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl | 4-Fluorophenyl | P. fluorescens | <100 | [13] |

| 4e | 4,6-dimethyl-pyrimidin-2-yl | 2-Methoxyphenyl | S. aureus | <100 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination [14]

1. Preparation of Inoculum:

-

Grow bacterial strains overnight in Mueller-Hinton Broth (MHB).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

-

Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound (in a suitable solvent like DMSO, diluted in broth) to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

3. Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).

-

Cover the plate and incubate at 37°C for 18-24 hours.

4. MIC Determination:

-

Visually inspect the wells for turbidity.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The 2-anilino-1,3-thiazol-4-one scaffold has been explored for the development of novel anti-inflammatory agents.[16]

Mechanism of Action: COX/LOX Inhibition Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Several 2-imino-4-thiazolidinone derivatives have been identified as potent and selective COX-2 inhibitors.[17] Selective COX-2 inhibition is a highly desirable trait, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Caption: Inhibition of the COX pathway in the arachidonic acid cascade.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

| Compound ID | Key Substituents | Assay | Activity (% Inhibition) | Reference |

| XII | 5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene], 2-(3-hydroxyanilino) | Carrageenan-induced paw edema | Significant vs. Diclofenac | [16] |

| 25c | 2-imino, varied aryl groups | Carrageenan-induced paw edema | High | [17] |

| 3D | Varied aryl groups | Carrageenan-induced paw edema | 66.7% | [18] |

| 3F | Varied aryl groups | Carrageenan-induced paw edema | 64.3% | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [18][19]

1. Animal Acclimatization and Grouping:

-

Use adult Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac sodium, 5 mg/kg), and test groups for different doses of the synthesized compounds.

2. Compound Administration:

-

Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

-

The control group receives the vehicle only (e.g., saline with a drop of Tween 80).

3. Induction of Inflammation:

-

Inject 0.1 mL of a 1% w/v carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The increase in paw volume (edema) is calculated as the difference between the volume at time 't' (Vt) and the initial volume (V₀).

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Future Perspectives and Conclusion

The 2-anilino-1,3-thiazol-4-one scaffold continues to be a highly fruitful starting point for the design of new therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in medicinal chemistry.

Future directions include:

-

Multi-target Ligands: Designing derivatives that can simultaneously inhibit multiple targets (e.g., both a kinase and a COX enzyme) for synergistic effects in complex diseases like cancer.

-

Optimization of ADMET Properties: Focusing on modifications that improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

-

Exploration of New Targets: Screening existing libraries of these compounds against novel biological targets to uncover new therapeutic applications.

References

-

A Novel Synthesis of Some 2-Imino-4-thiazolidinone Derivatives. (2025). ResearchGate. [Link]

-

Prasad, D., Kumar, A., Shukla, P. K., & Nath, M. (2011). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Organic and Medicinal Chemistry Letters, 1(1), 4. [Link]

-

El-Damasy, D. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1639. [Link]

-

Zhang, Y., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 208, 112836. [Link]

-

Prasad, K. S., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(8), 3638-3648. [Link]

-

Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(28), 12599-12613. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2005). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Archiv der Pharmazie, 338(4), 161-169. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1494. [Link]

-

Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

El-Sayed, W. M., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Polycyclic Aromatic Compounds, 1-19. [Link]

-

Stankova, I., et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 25(22), 5336. [Link]

-

Tsolaki, E., et al. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 22(5), 797. [Link]

-

Wang, S., et al. (2010). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Chemistry & Biology, 17(10), 1111-1121. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2021). PubMed Central. [Link]

-

Reddy, T. S., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5447-5452. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

Netankar, P. D., et al. (2015). Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Chemistry & Biology Interface, 5(5), 296-300. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2015). ResearchGate. [Link]

-

Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. (2024). Informa UK Limited. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2020). ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

-

SYNTHESIS, CHARACTERISATION, IN SILICO MOLECULAR DOCKING STUDIES AND IN VIVO ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED 4- THIAZOLIDINONE DERIVATIVES. (2023). ResearchGate. [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). MDPI. [Link]

-

Jain, A. K., et al. (2012). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. BioMed Research International, 2012, 594870. [Link]

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (2004). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents / Chemistry & Biology, 2010 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 2-Anilino-1,3-thiazol-4-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-anilino-1,3-thiazol-4-one scaffold is a cornerstone in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating their mechanism of action. This in-depth technical guide provides a comprehensive overview of the methodologies involved in determining the X-ray crystal structure of 2-anilino-1,3-thiazol-4-one analogs. From chemical synthesis and single crystal growth to X-ray diffraction data collection and structure refinement, this document serves as a field-proven guide for researchers navigating the intricate process of small molecule crystallography.

Introduction: The Significance of the 2-Anilino-1,3-thiazol-4-one Core

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds.[1] When functionalized with an anilino group at the 2-position and a carbonyl at the 4-position, the resulting 2-anilino-1,3-thiazol-4-one core becomes a versatile pharmacophore. The specific substituents on the anilino and thiazolone rings can be systematically varied to modulate the compound's physicochemical properties and biological targets.

X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, offering unparalleled insights into:

-

Conformational Analysis: Determining the preferred spatial orientation of the anilino and other substituent groups.

-

Intermolecular Interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and can mimic interactions in a biological target's binding site.

-

Structure-Activity Relationships (SAR): Correlating specific structural features with observed biological activity, thereby guiding the design of more potent and selective analogs.[2][3]

This guide will walk through the critical steps and considerations for obtaining high-quality crystal structures of this important class of compounds.

Synthesis of 2-Anilino-1,3-thiazol-4-one Analogs: A Generalized Approach

The synthesis of 2-anilino-1,3-thiazol-4-one derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of an N-arylthiourea with an α-haloacetic acid derivative.[4]

Experimental Protocol: Synthesis

-

Formation of N-arylthiourea:

-

Dissolve the desired aniline derivative in a suitable solvent (e.g., ethanol, acetone).

-

Add an equimolar amount of an isothiocyanate (e.g., ammonium thiocyanate, benzoyl isothiocyanate) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can often be isolated by precipitation upon cooling or by adding water, followed by filtration and washing.

-

-

Cyclization to the 1,3-thiazol-4-one ring:

-

Suspend the N-arylthiourea in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an α-haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) and a base (e.g., sodium acetate) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

Caption: Workflow for X-ray diffraction data collection and processing.

Step-by-Step Methodologies

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. [5]Ideal crystal dimensions are typically between 0.1 and 0.3 mm. [5] * Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

-

-

Data Collection:

-

Data Processing:

-

Integration: The intensity of each diffraction spot is measured. This process involves identifying the spots, determining the unit cell parameters and crystal system, and integrating the intensity of each reflection. [7][8] * Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final dataset of unique reflections. [7][8]

-

Structure Solution, Refinement, and Validation: From Data to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a three-dimensional model of the molecule.

Core Steps in Structure Determination

-

Structure Solution:

-

The initial phases of the structure factors are determined. For small molecules like 2-anilino-1,3-thiazol-4-one analogs, this is typically achieved using direct methods.

-

These methods use statistical relationships between the intensities of the reflections to directly calculate the phases.

-

The initial phasing allows for the calculation of an electron density map, which reveals the positions of the atoms in the unit cell.

-

-

Structure Refinement:

-

An initial atomic model is built into the electron density map.

-

This model is then refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model. * Refinement involves adjusting the atomic coordinates, atomic displacement parameters (which account for thermal motion), and occupancies. [9] * Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [9]

-

-

Structure Validation:

-

The final refined structure must be carefully validated to ensure its quality and accuracy. [10] * Validation checks include examining the agreement between the model and the electron density map, analyzing the geometry of the molecule (bond lengths, bond angles, and torsion angles), and checking for any unusual or chemically unreasonable features. [10] * Commonly used software for refinement and validation includes SHELXL, OLEX2, and PLATON. [11][12][13]

-

Key Crystallographic Data for 2-Anilino-1,3-thiazol-4-one Analogs

The following table summarizes typical crystallographic data that would be reported for a 2-anilino-1,3-thiazol-4-one analog.

| Parameter | Description | Typical Values/Information |

| Formula | Chemical formula of the compound | e.g., C15H10ClN3O2S |

| Mr | Molecular weight | g/mol |

| Crystal system | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space group | The symmetry of the crystal lattice | e.g., P21/c, P-1 |

| a, b, c (Å) | Unit cell dimensions | Lengths of the unit cell axes |

| α, β, γ (°) | Unit cell angles | Angles between the unit cell axes |

| V (Å3) | Volume of the unit cell | |

| Z | Number of molecules per unit cell | |

| Dc (g/cm3) | Calculated density | |

| μ (mm-1) | Absorption coefficient | |

| F(000) | Number of electrons in the unit cell | |

| Crystal size (mm) | Dimensions of the crystal used for data collection | |

| θ range for data collection (°) | Range of diffraction angles measured | |

| Reflections collected/unique | Total number of reflections measured and the number of unique reflections after merging | |

| Rint | Internal R-factor (a measure of the consistency of symmetry-equivalent reflections) | |

| Goodness-of-fit on F2 | A measure of the quality of the refinement | Should be close to 1.0 |

| Final R indices [I>2σ(I)] | R1 and wR2 values for the observed data | R1 is typically < 0.05 for a good structure |

| R indices (all data) | R1 and wR2 values for all data | |

| Largest diff. peak and hole (e.Å-3) | Residual electron density | Should be close to zero |

Structural Analysis and Insights

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Conformational Flexibility

The dihedral angle between the anilino ring and the thiazolone ring is a key conformational feature. This angle can be influenced by the nature and position of substituents on both rings, as well as by intermolecular interactions in the crystal lattice.

Intermolecular Interactions

A detailed analysis of the crystal packing reveals the non-covalent interactions that stabilize the crystal structure. Common interactions observed for 2-anilino-1,3-thiazol-4-one analogs include:

-

N-H···O Hydrogen Bonds: The amine proton of the anilino group can act as a hydrogen bond donor to the carbonyl oxygen of the thiazolone ring of a neighboring molecule, often forming dimers or chains.

-

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon atoms can also play a significant role in the crystal packing.

-

π-π Stacking: The aromatic anilino ring and the thiazolone ring can engage in π-π stacking interactions with neighboring molecules.

Caption: Common intermolecular interactions in the crystal lattice of 2-anilino-1,3-thiazol-4-one analogs.

Conclusion: From Structure to Drug Discovery

The determination of the X-ray crystal structure of 2-anilino-1,3-thiazol-4-one analogs is a critical step in understanding their chemical and biological properties. The detailed structural information obtained from these studies provides a solid foundation for structure-based drug design, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a comprehensive framework for researchers to successfully navigate the path from synthesis to a fully refined and validated crystal structure, thereby accelerating the discovery of new therapeutic agents based on this versatile chemical scaffold.

References

- Ahmed, B., Shah, S., Khan, G. A., & Khan, S. (2014). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Chilean Chemical Society, 59(1), 2329-2332.

- Bergfors, T. (1999). Protein Crystallization.

- Castanedo, G. M., Sutherlin, D. P., & Sran, A. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. Organic letters, 13(15), 4056–4059.

- Chauhan, V., & Arora, S. (2009). Crystal growth of transition metal oxalates in gels. Crystal Growth & Design, 9(3), 1544-1548.

- Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640.

- Friscic, T., & Jones, W. (2009). Recent advances in understanding the mechanism of mechanochemical reactions.

- Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2015). Synthesis of new thiazolidin-4-one derivatives based on 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold as potential anti-inflammatory agents. Molecules, 20(12), 21679-21690.

- Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1857.

- Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132.

- Inokuma, Y., Yoshioka, S., & Fujita, M. (2013). Crystalline sponge method: X-ray structure analysis of molecules without crystallization.

- Karagianni, M., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical cocrystals: new solid forms of active pharmaceutical ingredients. International Journal of Pharmaceutics, 547(1-2), 294-311.

- Kupp, L. C., Mattes, A. C., & Green, J. R. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.

- McPherson, A. (1999). Crystallization of biological macromolecules.

- Mohamed, M. S., Kamel, M. M., & Kassem, E. M. (2021). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 26(5), 1449.

- Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. In Methods in Enzymology (Vol. 276, pp. 307-326). Academic Press.

- Read, R. J., Adams, P. D., Arendall III, W. B., Brunger, A. T., Emsley, P., Joosten, R. P., ... & Richardson, J. S. (2011).

- Rissanen, K. (2017). Clathrates. In Comprehensive Supramolecular Chemistry II (pp. 1-2). Elsevier.

- Sarma, B., Sarma, R. J., & Baruah, J. B. (2009). Hydrogen bonded assemblies of organic acids and bases. CrystEngComm, 11(9), 1775-1786.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Sadek, M. M., & Sadek, B. (2020). Structure-activity relationships of novel thiazole-based modafinil analogues acting at monoamine transporters. Journal of medicinal chemistry, 63(3), 1030–1047.

- Staples, R. J. (2020). Getting Crystals Your Crystallographer Will Treasure.

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).

- Watkin, D. J., Prout, C. K., & Pearce, L. J. (1996). RESTRAIN.

- Zhang, H., Wang, Y., & Zhang, A. (2019). Structure activity relationships for 4-anilino compounds. Bioorganic & medicinal chemistry, 27(15), 3291-3301.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 13. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to the Biological Activity of Novel 2-Anilino-1,3-Thiazol-4-one Compounds

This guide provides a comprehensive technical overview of the 2-anilino-1,3-thiazol-4-one scaffold, a privileged structure in medicinal chemistry. We will delve into the synthesis, diverse biological activities, and the established methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic system for therapeutic innovation.

The 2-Anilino-1,3-Thiazol-4-one Scaffold: A Privileged Core in Drug Discovery

The 1,3-thiazol-4-one ring is a cornerstone heterocyclic motif that confers a wide range of pharmacological properties.[1][2][3] When substituted at the 2-position with an anilino group, the resulting scaffold presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This structural versatility allows for fine-tuning of physicochemical properties and targeted interactions with various biological macromolecules. The core structure is typically synthesized via a one-pot, multi-component reaction involving an aromatic amine, an aromatic aldehyde, and thioglycolic acid, offering a straightforward and efficient route to a diverse library of analogues.[4][5]

The rationale for focusing on this scaffold is its proven track record. Thiazolidinone derivatives are known to exhibit a remarkable spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[2][3][6] This guide will explore these key biological activities, presenting not just the findings but the causality behind the experimental designs used to elicit and validate them.

Caption: General synthesis of 2-anilino-1,3-thiazol-4-ones.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for 2-anilino-1,3-thiazol-4-one derivatives is their potential as anticancer agents.[2][7] Compounds from this class have demonstrated cytotoxicity against a variety of human cancer cell lines, often with mechanisms involving the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs) or the induction of apoptosis.[8][9]

Causality in Experimental Design: The MTT Assay

To quantify the cytotoxic effects of novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, robust, and reliable method.[10] Its selection is based on a key principle of cell viability: only metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product. This conversion is mediated by mitochondrial reductase enzymes. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. Therefore, the amount of formazan produced is directly proportional to the number of living cells, providing a clear and quantifiable readout of a compound's cytotoxic or cytostatic efficacy. This protocol is self-validating as it includes untreated controls (representing 100% viability) and blank controls (for background absorbance), ensuring the observed effects are solely due to the test compound.

Detailed Protocol: In Vitro Cytotoxicity via MTT Assay

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Summary of Anticancer Activity Data

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| 5-nitrofuran-2-yl substituted | MDA-MB-231 (Breast) | IC₅₀ | 1.9 µM | [2] |

| 5-nitrofuran-2-yl substituted | HepG2 (Liver) | IC₅₀ | 5.4 µM | [2] |

| 2-anilino-4-(thiazol-5-yl)pyrimidine | Various | Transcriptional CDK Inhibitor | Active in animal models | [9] |

| 1,3,4-Thiadiazole hybrids | MCF-7 (Breast) | IC₅₀ | 1.52 - 28.1 µM | [11] |

| Quinazolin-4-one hybrids | HeLa (Cervical) | MTT Assay | Active, comparable to cisplatin | [12] |

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-anilino-1,3-thiazol-4-one scaffold is a well-established pharmacophore for developing potent antimicrobial agents.[7][13] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[13] The mechanism is often attributed to the inhibition of essential microbial enzymes, such as MurB, which is involved in peptidoglycan synthesis, or fungal CYP51, crucial for cell membrane integrity.[13]

Causality in Experimental Design: Broth Microdilution for MIC

The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is chosen for its efficiency, scalability, and quantitative nature. It allows for the simultaneous testing of multiple compounds at various concentrations. The logic is straightforward: by exposing a standardized inoculum of a microorganism to a two-fold serial dilution of a compound, we can pinpoint the lowest concentration that completely inhibits visible growth. The use of a positive control (microbe, no drug) and a negative control (broth, no microbe) ensures the validity of the assay, confirming that the bacteria can grow in the medium and that the medium itself is sterile.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Prepare a stock solution of the test compound and add 100 µL of this solution (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Caption: Workflow for MIC determination via broth microdilution.

Summary of Antimicrobial Activity Data

| Compound Class | Organism | Activity Metric | Result Range (mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive/negative bacteria | MIC | 0.008 – 0.24 | [13] |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive/negative bacteria | MBC | 0.0016 – 0.48 | [13] |

| 2,3-diaryl-thiazolidin-4-ones | Fungal strains | MIC | 0.015 – 0.24 | [13] |

| 2,4-disubstituted-1,3-thiazoles | Various bacteria | IC₅₀ | 13.7 - 90.8 (µg/mL) | [14] |

Anti-inflammatory and Anticonvulsant Activities

Beyond anticancer and antimicrobial applications, the thiazol-4-one core is integral to compounds with potent anti-inflammatory and anticonvulsant properties.[15][16]

Anti-inflammatory Potential

Many thiazolidinone derivatives function as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), which are key players in the inflammatory cascade.[2]

-

Experimental Rationale: A standard and reliable in vivo model for acute inflammation is the carrageenan-induced rat paw edema assay. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation over time compared to a control group and a standard drug like indomethacin or diclofenac.[17][18] The volume of the paw is measured plethysmometrically before and after treatment, providing a direct, quantitative measure of anti-inflammatory efficacy.

Anticonvulsant Screening

Thiazolidinones are recognized as a promising class for developing new anticonvulsants.[16][19] Their structural features can be tailored to interact with CNS targets.

-

Experimental Rationale: Initial screening for anticonvulsant activity is typically performed using two primary models: the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[16][20] The MES model is indicative of a compound's ability to prevent the spread of seizures, a property of drugs like phenytoin. The PTZ test, which involves a GABA antagonist, identifies compounds that can raise the seizure threshold, a characteristic of drugs like benzodiazepines.[20] Evaluating compounds in both models provides a robust preliminary profile of their potential mechanism of action.

Summary of Anti-inflammatory and Anticonvulsant Data

| Activity | Compound Class | Key Finding | Reference |

| Anti-inflammatory | Thiazolidin-4-one-1,3,4-thiadiazole hybrids | Potent dual COX-2/15-LOX inhibitors (IC₅₀ in µM range) | [2] |

| Analgesic | Ibuprofen-thiazolidin-4-one hybrids | Higher pain inhibition than ibuprofen in tail-flick assay | [2] |

| Anticonvulsant | Thiazolidinone derivatives | Active in both MES and PTZ seizure models | [16] |

| Anticonvulsant | Thiazole-bearing 4-thiazolidinones | Identified as promising anticonvulsant agents | [21] |

Conclusion and Future Directions

The 2-anilino-1,3-thiazol-4-one scaffold remains a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The consistent demonstration of potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities underscores its privileged status in medicinal chemistry.

Future research should focus on leveraging structure-activity relationship (SAR) and in silico modeling to design next-generation analogues with enhanced potency and selectivity.[14][22] Elucidating specific molecular targets and pathways will be crucial for advancing these promising compounds from preclinical discovery to clinical development. The protocols and data presented in this guide provide a solid, validated foundation for researchers to build upon in this exciting field.

References

-

Kornicka, A., et al. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

(N.D.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][14][23]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

- (N.D.). Synthesis, Antimicrobial Evaluation and In silico Studies of Novel 2,4- disubstituted-1,3-thiazole Derivatives.

-

Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

- (N.D.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.

- (N.D.). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI.

- (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

- (N.D.). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD.

- (N.D.). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review.

- (N.D.). Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. PubMed Central.

- (N.D.). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis.

- (N.D.). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones.

- (N.D.). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.

- (N.D.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- (N.D.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.

- (N.D.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

- (N.D.).

- (N.D.). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Caltech Authors.

- (N.D.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- (N.D.).

- (N.D.). Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential. PubMed.

- (N.D.). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.

- (N.D.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.

- (N.D.).

- (N.D.). Molecular Crystals of 2-amino-1,3,4-thiadiazole with Inorganic Oxyacids – Crystal Engineering, Phase Transformation and NLO Properties.

- (N.D.). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.

- (N.D.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.

- (N.D.). Exploring the Potential of Novel 4-Thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Biological Evaluation and Docking Studies. Taylor & Francis Online.

- (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

- (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. IJNRD.

- (N.D.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- (N.D.).

- (N.D.). Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups.

- (N.D.). Exploring the Potential of Novel 4-Thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Pharmacological Activity and Docking Analysis.

- (N.D.). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI.

- (N.D.). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- (N.D.). Neuropharmacological profile of new thiazepinone and thiazolidinone compounds designed by virtual screening. SciELO.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents [authors.library.caltech.edu]

- 10. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening study of new thiazolidinone derivatives for anticonvulsant activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Anilino-1,3-thiazol-4-one Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-anilino-1,3-thiazol-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the influence of substituent modifications at key positions on the thiazolone and anilino rings, this document aims to provide a comprehensive resource for researchers engaged in the rational design and development of novel therapeutics based on this promising heterocyclic system. Detailed experimental protocols for synthesis and biological evaluation are also provided to facilitate practical application of the concepts discussed.

Introduction: The 2-Anilino-1,3-thiazol-4-one Scaffold - A Gateway to Diverse Bioactivity

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the thiazole nucleus is a recurring motif in a multitude of clinically approved drugs.[1] The fusion of a thiazole ring with a 4-one moiety, further functionalized with a 2-anilino group, gives rise to the 2-anilino-1,3-thiazol-4-one core. This scaffold has garnered significant attention from medicinal chemists due to its synthetic tractability and its ability to interact with a wide array of biological targets.

Derivatives of this core have demonstrated potent activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The structural flexibility of the 2-anilino-1,3-thiazol-4-one system, with multiple points for substitution, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will systematically explore the SAR of this scaffold, providing insights into how specific structural modifications can modulate its biological profile.

General Synthesis Strategy: The Hantzsch Thiazole Synthesis and Subsequent Modifications

The primary route for the synthesis of the 2-aminothiazole core, a key precursor to 2-anilino-1,3-thiazol-4-one derivatives, is the well-established Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 2-anilino-1,3-thiazol-4-ones, a substituted thiourea bearing the desired aniline moiety is often employed.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of the 2-anilino-1,3-thiazol-4-one core.

Further modifications, particularly at the 5-position of the thiazolone ring, can be achieved through Knoevenagel condensation with various aldehydes, leading to a diverse library of derivatives.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-anilino-1,3-thiazol-4-one derivatives is profoundly influenced by the nature and position of substituents on both the anilino phenyl ring and the thiazolone ring.

Anticancer Activity

The 2-anilino-1,3-thiazol-4-one scaffold has shown significant promise as a template for the development of novel anticancer agents.[7][8] SAR studies have revealed several key determinants of cytotoxic potency.

Key SAR Observations for Anticancer Activity:

-

Substitution on the Anilino Phenyl Ring:

-

Electron-withdrawing groups (EWGs): The introduction of EWGs such as halogens (F, Cl, Br) or nitro groups at the para or meta positions of the anilino ring often enhances anticancer activity.[9] For instance, dichlorosubstituted arylamino moieties at the 2-position of the 4-thiazolidinone core have been shown to enhance potency.[4]

-

Electron-donating groups (EDGs): The presence of EDGs like methoxy (-OCH₃) groups can also contribute to potent activity, suggesting that a delicate balance of electronic and steric factors is at play.[3]

-

-

Substitution at the 5-Position of the Thiazolone Ring:

-

The 5-position is a critical locus for modulating anticancer activity.[9] The introduction of arylidene moieties via Knoevenagel condensation has been a widely explored strategy.

-

The nature of the substituent on the arylidene ring plays a significant role. For example, some studies have shown that specific substitutions on this ring can lead to compounds with potent cytotoxicity against various cancer cell lines, including melanoma, lung, and pancreatic cancer.[9]

-

-

Substitution at the 3-Position of the Thiazolone Ring:

-

Modifications at the N-3 position can also influence activity. While many potent compounds are unsubstituted at this position, the introduction of small alkyl or aryl groups can sometimes lead to favorable interactions with biological targets.

-

Table 1: Anticancer Activity of Selected 2-Anilino-1,3-thiazol-4-one Derivatives

| Compound ID | R (Anilino Substituent) | R' (5-Position Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7g | H | Indolin-2-one hybrid | A549, MCF-7 | 40 | [10] |

| 7g | H | Indolin-2-one hybrid | PC3 | 50 | [10] |

| 7k | - | 2-imino derivative | B16F10 | 3.4-7 | [9] |

| 7m | - | 2-imino derivative | B16F10 | 3.4-7 | [9] |

| 7n | - | 2-imino derivative | B16F10 | 3.4-7 | [9] |

| Compound 2 | Quinazolinone hybrid | Aryl | - | 12.83 | [8] |

| Compound 34 | Dichloro-aryl | Pyrazole hybrid | MDA-MB-231 | 29.8 | [4] |

Antimicrobial Activity

The 2-anilino-1,3-thiazol-4-one scaffold has also been a fruitful starting point for the development of novel antimicrobial agents, with activity against both bacteria and fungi.[11]

Key SAR Observations for Antimicrobial Activity:

-

Substitution on the Anilino Phenyl Ring:

-

Substitution at the 5-Position of the Thiazolone Ring:

-

The introduction of bulky or heterocyclic moieties at this position can influence the antimicrobial spectrum and potency.

-

-

General Trends:

-

Many reported 2-amino-1,3,4-thiadiazole derivatives, which are structurally related, are considered lead compounds for the synthesis of new antimicrobial drugs, with some demonstrating higher activity than standard drugs.[10]

-

Table 2: Antimicrobial Activity of Selected Thiazole and Thiazolidinone Derivatives

| Compound Class | Test Organism(s) | Activity Metric | Key Findings | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | MIC (mg/mL) | MIC values in the range of 0.008–0.24 mg/mL. | [1] |

| 4-thiazolidinones with quinazolinone | S. aureus, E. coli, C. albicans | pMICam (µM/ml) | Compound 7 showed a pMICam of 1.69 µM/ml. | [8] |

| Thiazole derivatives | E. coli, S. aureus | - | Electron-withdrawing groups enhance activity. | [12] |

Anti-inflammatory Activity

Derivatives of the 2-anilino-1,3-thiazol-4-one core have shown promising anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade.[13]

Key SAR Observations for Anti-inflammatory Activity:

-

Substitution at the 5-Position of the Thiazolone Ring:

-

The introduction of arylidene groups at the 5-position is a common strategy for enhancing anti-inflammatory activity.

-

The electronic nature of the substituents on the arylidene ring is crucial. For example, methoxy-substituted arylidene derivatives have shown significant activity.

-

-

Substitution on the Anilino Phenyl Ring:

-

The nature of the substituent on the anilino ring can modulate the anti-inflammatory potency.

-

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound ID | R (Substituent) | Assay | Activity | Reference |

| 6a | 4-methyl phenyl | Albumin denaturation | Better than standard | [13] |

| 6c | 4-nitrophenyl | Albumin denaturation | Better than standard | [13] |

| 6g | 4-hydroxyphenyl | Albumin denaturation | Good activity | [13] |

Mechanisms of Action

The diverse biological activities of 2-anilino-1,3-thiazol-4-one derivatives stem from their ability to interact with a variety of cellular targets and pathways.

Anticancer Mechanisms

The anticancer effects of these compounds are often multifactorial and can involve:

-

Cell Cycle Arrest: Many derivatives have been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[9][14]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.[9][15]

-

Enzyme Inhibition: Thiazolidinones can inhibit various enzymes crucial for cancer progression, such as protein kinases and histone deacetylases (HDACs).[2][16]

Caption: Proposed anticancer mechanisms of 2-anilino-1,3-thiazol-4-one derivatives.

Antimicrobial Mechanisms

The antimicrobial action of thiazole derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. Due to their amphiphilic nature, they can embed in the cell membranes of microbes, leading to leakage of cytoplasmic contents and ultimately cell death.[1] Some derivatives also act by inhibiting specific enzymes essential for bacterial survival, such as those involved in cell wall synthesis.[3]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these compounds are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[11][17] By inhibiting COX-2, these derivatives can reduce inflammation, pain, and fever.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocols

Synthesis of a Representative 2-Anilino-1,3-thiazol-4-one Derivative

Synthesis of 2-(4-methoxyphenylamino)-1,3-thiazol-4(5H)-one

This protocol is adapted from the general principles of Hantzsch thiazole synthesis.

Materials:

-

Ethyl 2-chloroacetate

-

4-Methoxyphenylthiourea

-

Anhydrous ethanol

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-methoxyphenylthiourea (10 mmol) in 50 mL of anhydrous ethanol.

-

To this solution, add ethyl 2-chloroacetate (11 mmol) and triethylamine (12 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-(4-methoxyphenylamino)-1,3-thiazol-4(5H)-one.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Evaluation: MTT Assay

This protocol provides a general procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.[16]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[16]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound stock solution

-

Sterile saline or PBS

-

McFarland turbidity standard (0.5)

-

Microplate reader (optional, for visual reading)

Procedure:

-

Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum by suspending 3-5 isolated colonies from a fresh culture plate in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate containing the compound dilutions with 50 µL of the final bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The 2-anilino-1,3-thiazol-4-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive body of research on this core has illuminated key structure-activity relationships that can guide the rational design of more potent and selective compounds. The synthetic accessibility of these derivatives, coupled with their diverse biological activities, ensures their continued relevance in medicinal chemistry.

Future research in this area should focus on:

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds will be crucial for optimizing their efficacy and minimizing off-target effects.

-

Exploration of Novel Substitutions: The synthesis and evaluation of derivatives with novel and diverse substituents at all positions of the scaffold may lead to the discovery of compounds with improved activity profiles.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

-

Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their bioavailability and target-specific delivery.

By leveraging the knowledge of the structure-activity relationships outlined in this guide and embracing innovative drug discovery strategies, the full therapeutic potential of 2-anilino-1,3-thiazol-4-one derivatives can be realized.

References

-

4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 6, 2026, from [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). Dove Press. Retrieved February 6, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4- Thiazolidinone Derivatives and their QSAR Studies. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved February 6, 2026, from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

(PDF) Synthesis of Some Novel 2-Azetidinones/4-Thiazolidinones Bearing 1, 3, 4-Thiadiazole Nucleus and Screening for Its Anti-Imflammatory Activity. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 6, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Thiazolidinediones as anti-cancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 6, 2026, from [Link]

-

Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (n.d.). Journal of Pharmacology, Genetics and Molecular Biology. Retrieved February 6, 2026, from [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved February 6, 2026, from [Link]

-

COX Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. Retrieved February 6, 2026, from [Link]

-